molecular formula C18H41N5O3 B15182549 N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate CAS No. 83968-61-0

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate

Cat. No.: B15182549
CAS No.: 83968-61-0
M. Wt: 375.6 g/mol
InChI Key: FYNYBQMIIGVZQN-UHFFFAOYSA-N
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Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate (CAS 83968-61-0) is a synthetic organic compound with the molecular formula C 18 H 41 N 5 O 3 and a molecular weight of 375.55 g/mol . Its structure features a polyamine headgroup, consisting of multiple ethylamine repeats, linked to an octanamide (C8) fatty acid chain and presented as a monoacetate salt . This molecular architecture, combining a lipophilic tail with a hydrophilic, multi-cationic headgroup at physiological pH, is characteristic of compounds studied for their surface-active properties and interactions with biological membranes. The compound can be analyzed using reverse-phase (RP) HPLC methods, demonstrating its suitability for quality control in pharmacokinetic and other analytical research applications . CHEMICAL IDENTIFIERS • CAS Number: 83968-61-0 • Molecular Formula: * C 18 H 41 N 5 O 3 • Molecular Weight: * 375.55 g/mol • SMILES:** CC(=O)O.CCCCCCCC(=O)NCCNCCNCCNCCN This product is intended for research purposes and is strictly For Research Use Only. It is not designed for human therapeutic applications or veterinary use.

Properties

CAS No.

83968-61-0

Molecular Formula

C18H41N5O3

Molecular Weight

375.6 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octanamide

InChI

InChI=1S/C16H37N5O.C2H4O2/c1-2-3-4-5-6-7-16(22)21-15-14-20-13-12-19-11-10-18-9-8-17;1-2(3)4/h18-20H,2-15,17H2,1H3,(H,21,22);1H3,(H,3,4)

InChI Key

FYNYBQMIIGVZQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

The preparation of N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate involves multiple synthetic routes. One common method includes the reaction of octanoyl chloride with a polyamine, followed by neutralization with acetic acid to form the monoacetate salt. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is crucial in its applications in drug development and enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Table 1: Alkyl Chain-Dependent Properties
Compound Name (CAS) Alkyl Chain Molecular Formula Molecular Weight TPSA (Ų) Key Differences
Target Compound (83968-61-0) C8 C₁₈H₄₁N₅O₃ 375.55 129 Baseline
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate (94113-41-4) C16 C₂₂H₄₇N₃O₃ 401.62 ~58.6* Longer chain increases hydrophobicity (↑LogP)
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide monoacetate (PubChem) C14 C₁₉H₃₉N₃O₃ 357.53 58.6 Hydroxyethyl substitution reduces amine density
N-(2-((2-Aminoethyl)amino)ethyl)stearamide monoacetate (93942-07-5) C18 C₂₆H₅₆N₄O₃ 480.75 ~129* Stearamide (C18) enhances lipid solubility

*Estimated based on structural similarity.

Key Observations :

  • Chain Length vs. Solubility : Shorter chains (C8) improve aqueous solubility compared to C16 or C18 analogs .
  • Biological Implications : Longer chains (e.g., stearamide, C18) may enhance membrane permeability, making them suitable for drug delivery systems .

Unsaturated and Functionalized Analogs

Table 2: Impact of Unsaturation and Functional Groups
Compound Name (CAS) Structure Feature Molecular Formula Boiling Point (°C) Key Differences
Target Compound (83968-61-0) Saturated C8 C₁₈H₄₁N₅O₃ 601.7 High thermal stability
N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate (PubChem) Unsaturated C18 (9,12-diene) C₂₄H₄₄N₂O₃ Not reported Double bonds lower melting point, increase fluidity
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate (94113-42-5) Mono-unsaturated C18 (9-ene) C₂₄H₄₈N₃O₃ Not reported Unsaturation reduces crystallinity, enhancing solubility in lipids

Key Observations :

  • Unsaturation Effects : Double bonds (e.g., 9,12-dienamide) introduce kinks in alkyl chains, reducing melting points and improving compatibility with lipid bilayers .
  • Functional Groups : Hydroxyethyl substitutions (e.g., in myristamide analog) reduce hydrogen-bonding capacity, altering interaction with biological targets .

Nitrogen Content and Branching

Table 3: Nitrogen Core Variations
Compound Name (CAS) Nitrogen Count Core Structure Applications
Target Compound (83968-61-0) 5 N atoms Tetraethylenetriamine Potential use in gene delivery due to high cationic charge density
N,N-(Iminodiethylene)bispalmitamide monoacetate (93918-59-3) 4 N atoms Iminodiethylene Lower charge density; suited for surfactant applications
Stearylamidoethyltriethylenetetramine acetate () 5 N atoms Triethylenetetramine Similar to target compound but with C18 chain for enhanced lipid binding

Key Observations :

  • Cationic Charge: Higher nitrogen content (e.g., tetraethylenetriamine) improves DNA/RNA binding efficiency, relevant for non-viral gene transfection .
  • Branching : Linear vs. branched cores influence steric hindrance and interaction with anionic biomolecules .

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